molecular formula C35H70O B1583050 18-Pentatriacontanone CAS No. 504-53-0

18-Pentatriacontanone

Cat. No.: B1583050
CAS No.: 504-53-0
M. Wt: 506.9 g/mol
InChI Key: DMCJFWXGXUEHFD-UHFFFAOYSA-N
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Description

It is a crystalline solid at room temperature and is known for its high molecular weight of 506.93 g/mol . This compound is primarily used in organic synthesis and has applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 18-Pentatriacontanone can be synthesized through the ketonization of stearic acid. The process involves heating stearic acid with magnesium oxide in a stainless steel reactor under catalyst-free conditions. The reaction is carried out at high temperatures (335–340°C) for about 10 hours . The crude product is then purified through crystallization from a mixture of benzene and absolute ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous feeding of stearic acid to maintain the reaction conditions. The product is then purified using industrial crystallization techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 18-Pentatriacontanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form long-chain alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Long-chain carboxylic acids.

    Reduction: Long-chain alcohols.

    Substitution: Various substituted ketones and derivatives.

Scientific Research Applications

18-Pentatriacontanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 18-pentatriacontanone involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate for oxidation, reduction, and substitution reactions. In biological systems, it may interact with lipid membranes and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

    Stearone (octadecanone): A shorter-chain analog with similar chemical properties.

    Hexatriacontanone: A longer-chain analog with a higher molecular weight.

    Tetratriacontanone: Another long-chain ketone with similar applications.

Uniqueness: 18-Pentatriacontanone is unique due to its specific chain length, which provides distinct physical and chemical properties. Its high molecular weight and long aliphatic chain make it suitable for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

pentatriacontan-18-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C35H70O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(36)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCJFWXGXUEHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H70O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060125
Record name 18-Pentatriacontanone
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Molecular Weight

506.9 g/mol
Source PubChem
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CAS No.

504-53-0
Record name 18-Pentatriacontanone
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Record name Diheptadecyl ketone
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Record name 18-Pentatriacontanone
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Record name 18-Pentatriacontanone
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Record name Pentatriacontan-18-one
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Synthesis routes and methods

Procedure details

A mixture of plant oils (linseed, soybean, and rapeseed oils) was pretreated by hydrolysis and distillation to obtain tatty acid fractions according to carbon numbers. The C18 acid fraction thus obtained was used as the feed, the fraction being diluted with a paraffinic diesel fuel of biological origin. C18 acid content of the feedstock thus obtained was 31%, by weight. Double bonds of the feedstock were selectively prehydrogenated, and the stearic acid was continuously ketonised at atmospheric pressure, in a tubular reactor using a MnO2 catalyst. Temperature of the reactor was 370° C., the WHSV of total feed being 3 l/h. 22% by weight of 18-pentatriacontanone, or stearone, in a diluent was obtained as the ketonisation product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 18-Pentatriacontanone and where has it been found?

A1: this compound is a long-chain aliphatic ketone. It has been identified as a constituent of the fruit extract of Momordica cochinchinensis, a plant used in traditional Mongolian medicine. []

Q2: What is the structural characterization of this compound?

A2: Unfortunately, the provided research excerpts do not contain detailed spectroscopic data for this compound. Based on its name, we can deduce the following:

    Q3: Are there any known applications or biological activities of this compound?

    A3: The provided research excerpts focus primarily on the isolation and identification of this compound from Momordica cochinchinensis. [] They do not provide information about its potential applications or biological activities. Further research is needed to explore these aspects.

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